molecular formula C8H9NO2 B15309414 3-Methoxy-2-(oxiran-2-yl)pyridine

3-Methoxy-2-(oxiran-2-yl)pyridine

Cat. No.: B15309414
M. Wt: 151.16 g/mol
InChI Key: FWMUZJRMFJFCHS-UHFFFAOYSA-N
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Description

3-Methoxy-2-(oxiran-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(oxiran-2-yl)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxypyridine, which is commercially available or can be synthesized from pyridine through methylation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(oxiran-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can open the oxirane ring, leading to diols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxirane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Diols or other reduced derivatives.

    Substitution: Various substituted pyridine or oxirane derivatives.

Scientific Research Applications

3-Methoxy-2-(oxiran-2-yl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a potential inhibitor or activator of biological pathways.

    Medicine: Its unique structure allows for exploration as a potential pharmaceutical agent, particularly in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(oxiran-2-yl)pyridine involves its interaction with molecular targets through its reactive oxirane ring and pyridine moiety. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that modify the compound’s structure and activity. The pyridine ring can participate in coordination with metal ions or other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-(oxiran-

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-methoxy-2-(oxiran-2-yl)pyridine

InChI

InChI=1S/C8H9NO2/c1-10-6-3-2-4-9-8(6)7-5-11-7/h2-4,7H,5H2,1H3

InChI Key

FWMUZJRMFJFCHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2CO2

Origin of Product

United States

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